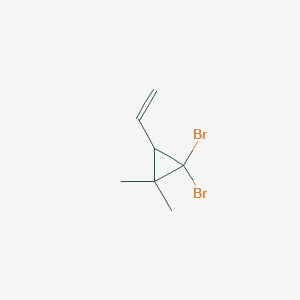
1,1-Dibromo-3-ethenyl-2,2-dimethylcyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dibromo-3-ethenyl-2,2-dimethylcyclopropane is an organic compound that belongs to the class of cyclopropanes. Cyclopropanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This particular compound is characterized by the presence of two bromine atoms, an ethenyl group, and two methyl groups attached to the cyclopropane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibromo-3-ethenyl-2,2-dimethylcyclopropane typically involves the bromination of a suitable precursor. One common method is the addition of bromine to 3-ethenyl-2,2-dimethylcyclopropane under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures better control over reaction conditions and higher yields.
化学反応の分析
Types of Reactions
1,1-Dibromo-3-ethenyl-2,2-dimethylcyclopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.
Addition Reactions: The ethenyl group can participate in addition reactions with electrophiles such as hydrogen halides.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and thiols.
Electrophiles: Hydrogen halides, halogens.
Solvents: Dichloromethane, ethanol, and water.
Major Products Formed
Substitution Products: 1-Hydroxy-3-ethenyl-2,2-dimethylcyclopropane.
Addition Products: this compound derivatives with added electrophiles.
Elimination Products: Alkenes such as 3-ethenyl-2,2-dimethylcyclopropene.
科学的研究の応用
1,1-Dibromo-3-ethenyl-2,2-dimethylcyclopropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1-Dibromo-3-ethenyl-2,2-dimethylcyclopropane involves its interaction with nucleophiles and electrophiles. The bromine atoms can be displaced by nucleophiles, leading to the formation of substitution products. The ethenyl group can react with electrophiles, resulting in addition products. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile reagent in organic synthesis.
類似化合物との比較
Similar Compounds
1,1-Dibromo-2,2-dimethylcyclopropane: Lacks the ethenyl group, making it less reactive in addition reactions.
1,1-Dibromo-3-methyl-2,2-dimethylcyclopropane: Contains an additional methyl group, affecting its steric properties and reactivity.
Uniqueness
1,1-Dibromo-3-ethenyl-2,2-dimethylcyclopropane is unique due to the presence of both bromine atoms and an ethenyl group. This combination allows it to undergo a wider range of chemical reactions compared to similar compounds. Its structure also makes it a valuable reagent in organic synthesis and a subject of interest in scientific research.
特性
CAS番号 |
67885-77-2 |
|---|---|
分子式 |
C7H10Br2 |
分子量 |
253.96 g/mol |
IUPAC名 |
1,1-dibromo-3-ethenyl-2,2-dimethylcyclopropane |
InChI |
InChI=1S/C7H10Br2/c1-4-5-6(2,3)7(5,8)9/h4-5H,1H2,2-3H3 |
InChIキー |
KQVSFNSTGJUQSZ-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C1(Br)Br)C=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Dimethyl-5-[phenyl(piperidin-1-yl)methyl]-1,3-dioxane-4,6-dione](/img/structure/B14463361.png)
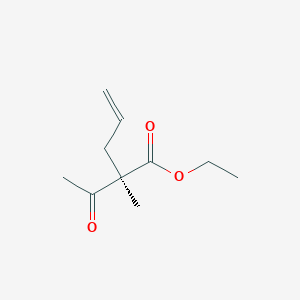

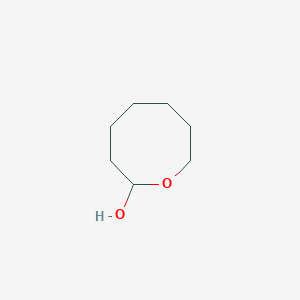
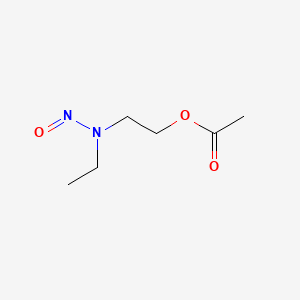
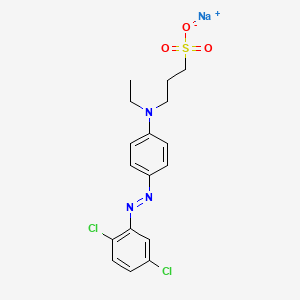
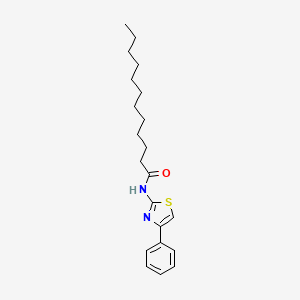
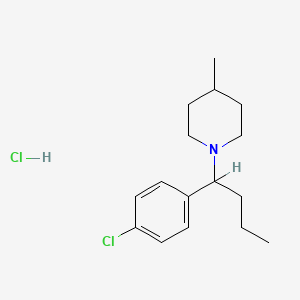
![2-[Bis(2-hydroxyethyl)amino]ethanol;chloromethane](/img/structure/B14463411.png)


![Diethyl {[(prop-2-en-1-yl)oxy]imino}propanedioate](/img/structure/B14463434.png)
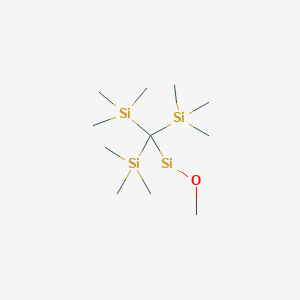
![1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one](/img/structure/B14463453.png)
